Cas no 66409-06-1 (1H-Pyrrole, 3-ethynyl-4-methyl-)

Technical Introduction: 1H-Pyrrole, 3-ethynyl-4-methyl-, is a specialized heterocyclic compound featuring a pyrrole core substituted with an ethynyl group at the 3-position and a methyl group at the 4-position. This structure imparts reactivity suitable for applications in organic synthesis, particularly in cross-coupling reactions and as a building block for more complex heterocyclic systems. The ethynyl functionality enables facile derivatization via click chemistry or Sonogashira coupling, while the methyl group enhances stability. Its well-defined reactivity profile makes it valuable in pharmaceutical and materials science research, where precise functionalization is critical. The compound is typically handled under inert conditions due to its sensitivity.
1H-Pyrrole, 3-ethynyl-4-methyl- structure
66409-06-1 structure
Product Name:1H-Pyrrole, 3-ethynyl-4-methyl-
CAS No:66409-06-1
MF:C7H7N
MW:105.137181520462
CID:4120905
PubChem ID:85942939
Update Time:2025-08-05

1H-Pyrrole, 3-ethynyl-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole, 3-ethynyl-4-methyl-
    • EN300-787639
    • 3-ethynyl-4-methyl-1H-pyrrole
    • 66409-06-1
    • Inchi: 1S/C7H7N/c1-3-7-5-8-4-6(7)2/h1,4-5,8H,2H3
    • InChI Key: OAOAJFKIDBZWNK-UHFFFAOYSA-N
    • SMILES: N1C=C(C)C(C#C)=C1

Computed Properties

  • Exact Mass: 105.057849228Da
  • Monoisotopic Mass: 105.057849228Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 15.8Ų

1H-Pyrrole, 3-ethynyl-4-methyl- Pricemore >>

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Additional information on 1H-Pyrrole, 3-ethynyl-4-methyl-

3-Ethynyl-4-Methyl-1H-Pyrrole: A Comprehensive Overview

The compound with CAS No 66409-06-1, commonly referred to as 3-Ethynyl-4-Methyl-1H-Pyrrole, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a pyrrole ring with an ethynyl group at the 3-position and a methyl group at the 4-position. The pyrrole ring serves as the foundation of this molecule, providing a conjugated system that facilitates various chemical reactions and interactions.

Recent studies have highlighted the potential of 3-Ethynyl-4-Methyl-1H-Pyrrole in the development of advanced materials, particularly in the realm of organic electronics. Researchers have explored its ability to form self-assembled monolayers (SAMs) on various substrates, which is crucial for applications in thin-film transistor (TFT) devices. The ethynyl group at the 3-position plays a pivotal role in these applications, as it enhances the molecule's ability to undergo π–π interactions, thereby improving the electronic properties of the resulting films.

In addition to its electronic applications, 3-Ethynyl-4-Methyl-1H-Pyrrole has also been investigated for its potential in medicinal chemistry. The methyl group at the 4-position contributes to the molecule's lipophilicity, making it a promising candidate for drug delivery systems. Recent findings suggest that this compound can serve as a scaffold for designing bioactive molecules with improved pharmacokinetic profiles. Its ability to undergo various functionalization reactions further enhances its versatility in this domain.

The synthesis of 3-Ethynyl-4-Methyl-1H-Pyrrole typically involves a multi-step process that includes the formation of the pyrrole ring followed by subsequent modifications to introduce the ethynyl and methyl groups. One common approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the substitution pattern of the molecule. This method has been optimized in recent studies to improve yield and purity, making it more accessible for large-scale production.

From an environmental standpoint, 3-Ethynyl-4-Methyl-1H-Pyrrole exhibits favorable biodegradation characteristics, as demonstrated by recent toxicity studies. These studies indicate that the compound is not acutely toxic to aquatic organisms under standard test conditions, which is a critical factor for its safe handling and disposal. Furthermore, its relatively low volatility reduces concerns related to atmospheric contamination.

In conclusion, 3-Ethynyl-4-Methyl-1H-Pyrrole (CAS No 66409-06-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in organic electronics, medicinal chemistry, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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